4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

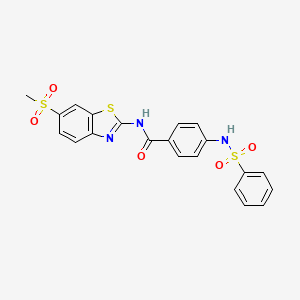

4-Benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a benzamide core substituted with a benzenesulfonamido group at the para position and a methanesulfonyl group at the 6-position of the benzothiazole ring. Its synthesis likely involves benzoylation of a 2-aminobenzothiazole precursor followed by sulfonamide and sulfonyl group introductions, as seen in related syntheses .

Propriétés

IUPAC Name |

4-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S3/c1-31(26,27)17-11-12-18-19(13-17)30-21(22-18)23-20(25)14-7-9-15(10-8-14)24-32(28,29)16-5-3-2-4-6-16/h2-13,24H,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFZVRDBDSTYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methylsulfonyl group is then introduced via sulfonation, followed by the attachment of the phenylsulfonamido group through a sulfonamide formation reaction. The final step involves the coupling of the benzamide moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Applications De Recherche Scientifique

4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the benzo[d]thiazole ring can engage in π-π interactions with aromatic residues. These interactions disrupt the enzyme’s function, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with similar derivatives:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The methanesulfonyl group (electron-withdrawing) at position 6 may enhance binding to bacterial targets like DNA gyrase compared to methoxy or chloro groups .

- Crystal Properties: Bulky substituents in the target compound may result in distinct crystal packing compared to simpler derivatives like 2-BTBA, which exhibits a monoclinic lattice .

Antimicrobial Activity

- BTC-j (Methoxy Derivative): Demonstrates potent activity against Gram-negative bacteria (E. coli MIC = 3.125 µg/mL) via DNA gyrase inhibition (docking score: −9.2 kcal/mol) .

- Target Compound: While direct data are absent, its dual sulfonamido and methanesulfonyl groups may enhance enzyme-binding affinity compared to nitro or chloro derivatives .

Enzyme Inhibition Mechanisms

- DNA Gyrase Inhibition: Benzothiazoles with pyridinyl or sulfonamido substituents (e.g., BTC-j) show competitive inhibition of DNA gyrase (PDB: 3G75), a critical bacterial enzyme .

- CYP51 Interaction: Analogous compounds with pyridyl motifs (e.g., MMV001239) may inhibit fungal CYP51, suggesting a possible secondary target for the sulfonamido-bearing compound .

Activité Biologique

4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O4S3 |

| Molecular Weight | 366.38 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, particularly those involved in inflammatory pathways and tumor progression.

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways crucial for cell survival. This inhibition can lead to increased apoptosis in cancer cells and reduced inflammation in various models.

Biological Activity Assessments

Numerous studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).

- IC50 Values : The compound showed IC50 values in the low micromolar range (1–5 µM), indicating potent anticancer activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Assay Method : Carrageenan-induced paw edema model in rats.

- Results : Doses of 10 mg/kg resulted in a significant reduction of edema compared to control groups.

Data Table: Summary of Biological Activities

Case Studies

A recent study focused on a series of benzothiazole derivatives, including our compound of interest. The results highlighted its dual action as both an anti-inflammatory and anticancer agent. The study utilized various biological assays to confirm these effects and suggested further exploration into its mechanism involving AKT and ERK signaling pathways, which are critical in cancer progression and inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the benzamide core is formed via condensation of 4-benzenesulfonamidobenzoic acid with 2-amino-6-methanesulfonylbenzothiazole using coupling agents like EDCI or HOBt in dichloromethane or acetonitrile under inert atmospheres . Yield optimization may involve:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst use : DMAP can accelerate acylation reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm) and sulfonamide (δ 2.8–3.5 ppm) moieties. Overlapping signals may require 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Confirm sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight accuracy (e.g., [M+H]+ expected at m/z 485.12) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) with 10 µM–1 mM compound concentrations. Include controls like benzamidine for comparison .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding modes of this compound with target enzymes?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX). Use SHELX for refinement .

- Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate interactions (e.g., sulfonamide-Zn²+ coordination) .

- Example : A 2.1 Å resolution structure revealed hydrogen bonding between the benzothiazole N and Thr199 in the active site .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the sulfonamide or benzothiazole groups?

- Methodological Answer :

-

Fragment Replacement : Synthesize analogs replacing methanesulfonyl with morpholine-sulfonyl. Test potency against HT-29 cells (Table 1).

-

3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with IC50 values .

Table 1 : Hypothetical IC50 Values for Benzothiazole Derivatives

Derivative Modification IC50 (HT-29 cells) Parent Compound None 12.5 µM Morpholine-sulfonyl analog 6-SO2-morpholine 8.2 µM Pyridinyl-sulfonamide analog 4-SO2-pyridine 25.7 µM

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). For low solubility (<10 µg/mL), employ cyclodextrin inclusion complexes .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). LC-MS identifies degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .

Q. What computational methods are recommended for predicting off-target interactions and toxicity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- Toxicity Prediction : Use ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity risks. Validate with in vitro hepatocyte assays .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting IC50 values from enzyme inhibition vs. cell-based assays?

- Methodological Answer :

- Assay Conditions : Enzyme assays (purified targets) may show higher potency than cell-based assays due to membrane permeability issues. Use PAMPA to measure logPe (optimal > -5) .

- Example : A compound with IC50 = 1 µM in carbonic anhydrase IX assay but IC50 = 15 µM in MCF-7 cells may require prodrug strategies to improve cellular uptake .

Method Development

Q. What protocols are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.